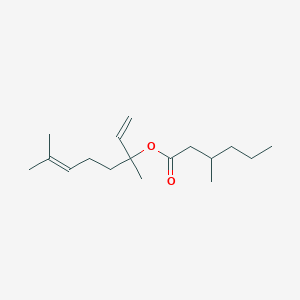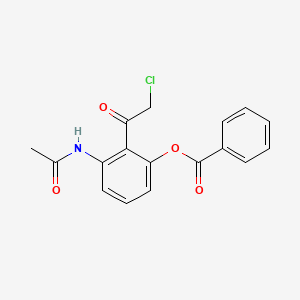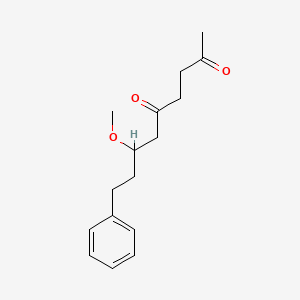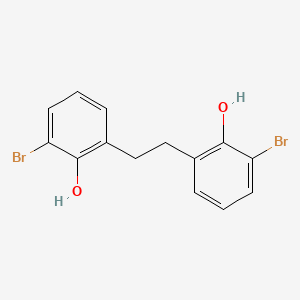![molecular formula C26H44N6O2 B12596462 3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} CAS No. 648441-20-7](/img/structure/B12596462.png)
3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dodecane backbone with two 1,2,4-oxadiazole rings, each substituted with a pyrrolidin-1-ylmethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole rings. These rings are often synthesized through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions. The pyrrolidin-1-ylmethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: Another dodecane-based compound with different functional groups.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar backbone but with benzimidazolium groups instead of oxadiazole rings.
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is unique due to the presence of both pyrrolidin-1-ylmethyl and oxadiazole groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application development.
Propiedades
Número CAS |
648441-20-7 |
|---|---|
Fórmula molecular |
C26H44N6O2 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
5-(pyrrolidin-1-ylmethyl)-3-[12-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H44N6O2/c1(3-5-7-9-15-23-27-25(33-29-23)21-31-17-11-12-18-31)2-4-6-8-10-16-24-28-26(34-30-24)22-32-19-13-14-20-32/h1-22H2 |
Clave InChI |
DCDMCEPZWNLEPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)



![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)




![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)



